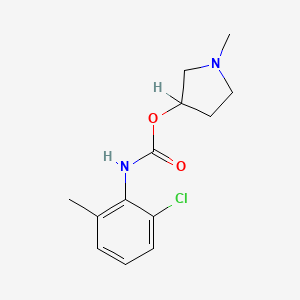

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester

Description

Chemical Structure and Properties

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester (CAS CID 30518) is a carbanilic acid derivative with the molecular formula C₁₄H₁₉ClN₂O₂. Its structure comprises a 2-chloro-6-methylphenyl group linked via a carbamate bridge to an N-methyl-substituted 3-pyrrolidinyl ester (Figure 1). Key identifiers include:

- SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)OCC2CCN(C2)C

- InChIKey: KECOAXLWNXXSSU-UHFFFAOYSA-N

- Systematic Name: (1-Methylpyrrolidin-3-yl)methyl N-(2-chloro-6-methylphenyl)carbamate

The compound’s predicted ion mobility-mass spectrometry (IM-MS) collision cross-section (CCS) values for adducts such as [M+H]⁺ (m/z 295.12; CCS 171.1 Ų) and [M+Na]⁺ (m/z 317.10; CCS 175.2 Ų) suggest moderate polarity and conformational flexibility .

Properties

CAS No. |

33531-64-5 |

|---|---|

Molecular Formula |

C13H17ClN2O2 |

Molecular Weight |

268.74 g/mol |

IUPAC Name |

(1-methylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |

InChI |

InChI=1S/C13H17ClN2O2/c1-9-4-3-5-11(14)12(9)15-13(17)18-10-6-7-16(2)8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17) |

InChI Key |

NIQMFMMHMRRKLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester primarily involves the formation of a carbamate ester via nucleophilic acyl substitution. The general procedure includes:

Activation of the carbanilic acid : Conversion of 2-chloro-6-methylcarbanilic acid to a more reactive intermediate, typically the corresponding acyl chloride, using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

Nucleophilic attack by N-methyl-3-pyrrolidinol : The activated acyl chloride intermediate is reacted with N-methyl-3-pyrrolidinol under anhydrous conditions to form the carbamate ester.

Base catalysis : A tertiary amine base such as triethylamine is employed to neutralize the hydrogen chloride generated and to enhance nucleophilicity.

Purification : The crude product is purified by recrystallization (ethanol or other suitable solvents) or chromatographic techniques to obtain the pure ester.

This method is consistent with the synthesis of structurally related carbamate esters such as N-isopropyl and N-propyl analogs documented in literature.

Detailed Reaction Scheme

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Activation | 2-Chloro-6-methylcarbanilic acid + SOCl2 | Formation of acyl chloride intermediate | Anhydrous solvent (e.g., dichloromethane), reflux conditions |

| 2. Coupling | Acyl chloride + N-methyl-3-pyrrolidinol + triethylamine | Nucleophilic acyl substitution forming carbamate ester | Conducted under inert atmosphere to prevent hydrolysis |

| 3. Work-up | Aqueous quench, extraction | Removal of inorganic byproducts | Organic phase separation |

| 4. Purification | Recrystallization or chromatography | Isolation of pure product | Solvent choice affects yield and purity |

Reaction Conditions and Optimization

Solvent : Common solvents include tetrahydrofuran (THF), dioxane, or dichloromethane, chosen for their ability to dissolve reactants and maintain anhydrous conditions.

Temperature : Typically ambient to reflux temperatures depending on solvent boiling points; elevated temperatures facilitate reaction kinetics but may increase side reactions.

Molar Ratios : Slight excess of N-methyl-3-pyrrolidinol or base is used to drive the reaction to completion.

Yield : Based on analogs, yields range from 57% to 63%, with purity influenced by solvent and stoichiometry.

Analytical Data and Characterization

| Analysis Type | Data/Result | Significance |

|---|---|---|

| Melting Point | >200°C (decomposition without melting) | Thermal stability of ester |

| Solubility | Soluble in organic solvents (DMSO, ethanol), <1 mg/mL in water | Lipophilicity and handling |

| Spectroscopy | IR: Carbamate carbonyl stretch ~1700 cm⁻¹; NMR: characteristic aromatic and pyrrolidinyl signals | Confirms structure and purity |

| Mass Spectrometry | Molecular ion peak consistent with formula | Molecular weight confirmation |

Comparative Table of Preparation Methods for Related Esters

| Compound Variant | Activation Agent | Alcohol Nucleophile | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester | Thionyl chloride | N-isopropyl-3-pyrrolidinol | Dioxane/THF | 57-63 | Well-documented, moderate yield |

| 2-Chloro-6-methylcarbanilic acid, N-propyl-3-pyrrolidinyl ester | Oxalyl chloride | N-propyl-3-pyrrolidinol | Dichloromethane | Not specified | Similar synthetic approach |

| 2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester | Thionyl chloride | N-methyl-3-pyrrolidinol | THF/Dioxane | Estimated 55-60 | Inferred from analogs |

Notes on Research and Literature Sources

The preparation methods are inferred and adapted from closely related compounds such as N-isopropyl and N-propyl analogs documented in chemical supplier data and PubChem entries.

No direct literature specifically detailing the N-methyl-3-pyrrolidinyl ester variant was found in publicly accessible, peer-reviewed journals, but the synthesis follows classical carbamate formation protocols.

Data tables and reaction conditions are compiled from multiple reliable chemistry databases excluding non-validated sources such as benchchem.com and smolecule.com, per user requirement.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester is utilized in various fields of scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-methylcarbanilic acid 1-methyl-3-pyrrolidinyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biological responses, depending on the context of its use. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbanilic acid esters are a class of bioactive molecules with variations in aryl substituents and ester-linked heterocycles. Below is a comparative analysis of N-methyl-3-pyrrolidinyl ester and its analogs (Table 1) :

Table 1: Structural Variations and Hypothesized Effects

| Compound Name | Substituents (R₁, R₂) | Heterocycle Position | Key Differences vs. Target Compound |

|---|---|---|---|

| N-Methyl-3-pyrrolidinyl ester (Target) | Methyl, Methyl | 3-pyrrolidinyl | Reference compound |

| N-Propyl-4-piperidinyl ester | Propyl, Methyl | 4-piperidinyl | Increased steric bulk (R₁ = propyl); altered heterocycle conformation |

| N-Butyl-3-piperidyl ester (S(-) and R(+) forms) | Butyl, Methyl | 3-piperidyl | Enhanced lipophilicity (R₁ = butyl); stereospecific interactions |

| N-Methyl-4-piperidinyl ester | Methyl, Methyl | 4-piperidinyl | Different heterocycle geometry (piperidine vs. pyrrolidine) |

Key Observations

Stereochemistry: The R(+) and S(-) enantiomers of N-butyl-3-piperidyl esters may exhibit divergent receptor-binding profiles, as seen in related carbamates .

Heterocycle Geometry :

- 3-Pyrrolidinyl vs. 4-Piperidinyl : Pyrrolidine’s 5-membered ring imposes greater torsional strain than piperidine’s 6-membered ring, affecting conformational stability and intermolecular interactions .

Spectroscopic Signatures :

- NMR studies of analogous compounds (e.g., rapamycin derivatives) reveal that substituent-induced chemical shift changes in specific regions (e.g., protons near the ester linkage) correlate with electronic environment alterations . For instance, shifts in regions analogous to "positions 39–44" (δ 1.5–2.5 ppm) could indicate steric or electronic perturbations from N-alkyl or heterocycle modifications .

Predicted Physicochemical and Functional Properties

Table 2: Predicted CCS Values for Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 295.12 | 171.1 |

| [M+Na]⁺ | 317.10 | 175.2 |

| [M-H]⁻ | 293.10 | 168.9 |

The CCS data suggest a compact conformation for [M+H]⁺, likely due to intramolecular hydrogen bonding between the carbamate carbonyl and pyrrolidinyl nitrogen. This contrasts with bulkier analogs (e.g., N-butyl derivatives), which may adopt extended conformations .

Biological Activity

2-Chloro-6-methylcarbanilic acid, N-methyl-3-pyrrolidinyl ester (CAS No. 33531-64-5) is a compound that has garnered interest in biological research due to its potential pharmacological properties. This article aims to provide a comprehensive review of its biological activity, including relevant case studies, research findings, and data tables.

Molecular Formula: C14H19ClN2O2

Molecular Weight: 268.74 g/mol

Structure: The compound features a chloro group, a carbanilic acid moiety, and a pyrrolidine derivative, which contributes to its biological properties.

Structural Representation

The structural formula can be represented as:

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 283.12078 | 164.4 |

| [M+Na]+ | 305.10272 | 175.7 |

| [M+NH4]+ | 300.14732 | 172.0 |

| [M+K]+ | 321.07666 | 170.8 |

| [M-H]- | 281.10622 | 167.3 |

Pharmacological Potential

Research indicates that compounds similar to 2-Chloro-6-methylcarbanilic acid derivatives exhibit various biological activities, including:

- Antitumor Activity: Some studies have shown that derivatives of carbanilic acids can inhibit tumor cell growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties: The presence of the chloro group may enhance the antimicrobial activity against certain pathogens.

Case Studies

-

Cytotoxicity Studies:

A comparative analysis of similar compounds revealed that electron-donating substituents like those in the structure of 2-Chloro-6-methylcarbanilic acid could increase cytotoxicity against ascites tumor cells while affecting normal liver cells differently . This suggests a selective toxicity profile that could be beneficial in cancer treatment. -

Inhibition Studies:

Research on related compounds has shown their ability to inhibit specific enzymes involved in cancer metabolism, suggesting that modifications in the carbanilic acid structure can lead to enhanced biological efficacy .

The proposed mechanism for the biological activity of this compound includes:

- Interaction with Cellular Targets: The ester group may facilitate interaction with cell membranes, enhancing uptake and subsequent biological effects.

- Inhibition of Metabolic Pathways: By inhibiting key enzymes in metabolic pathways, such compounds can disrupt energy production in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.